3-(Pyrrolidin-3-YL)-1,2-oxazole
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Overview
Description
3-(Pyrrolidin-3-YL)-1,2-oxazole: is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-YL)-1,2-oxazole typically involves the construction of the pyrrolidine ring followed by the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a catalytic system . The oxazole ring can then be formed through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-3-YL)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced pyrrolidine-oxazole compounds, and substituted oxazole derivatives.
Scientific Research Applications
Chemistry: 3-(Pyrrolidin-3-YL)-1,2-oxazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents .
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the search for new treatments for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-YL)-1,2-oxazole involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to certain biological targets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with significant biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Pyrrolopyrazine derivatives: These compounds have diverse biological activities and are used in drug discovery.
Uniqueness: 3-(Pyrrolidin-3-YL)-1,2-oxazole is unique due to its combination of the pyrrolidine and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-pyrrolidin-3-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYSXYBXOWPKLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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